molecular formula C12H17ClN2 B3040241 (2R,4S)-2-(4-chlorobenzyl)piperidin-4-amine CAS No. 177707-18-5

(2R,4S)-2-(4-chlorobenzyl)piperidin-4-amine

Cat. No. B3040241
CAS RN: 177707-18-5
M. Wt: 224.73 g/mol
InChI Key: SGVKWPSGJHWMGH-NWDGAFQWSA-N
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Description

(2R,4S)-2-(4-chlorobenzyl)piperidin-4-amine, also known as norchlorcyclizine, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. The compound has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Crystal Structure and Theoretical Studies

  • Crystal Structure Development: The compound has been utilized in the development of crystal structures, such as (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, using solvent-free microwave irradiation techniques. These developments are significant in materials science, particularly in understanding molecular interactions and structures (Kumar et al., 2020).

Chemical Reactivity and Synthesis

  • Synthetic Intermediates: Piperidin-4-amine derivatives, like the one , are used as intermediates in the synthesis of various compounds, including natural products and pharmacologically interesting substances. These compounds have applications in developing therapeutic agents for various conditions, including liver disorders (Ibenmoussa et al., 1998).
  • Aurora Kinase Inhibition: Derivatives of piperidine-4-amine, such as (2S,4S)-2-methyl-piperidine-4-carboxylic acid, have shown potential as inhibitors of Aurora A kinase, suggesting applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Molecular Interaction Studies

  • Supramolecular Chemistry: The compound is used in studies exploring molecular interactions, such as C—H⋯π interactions, which are significant in understanding supramolecular chemistry and the design of new materials (Ramalingan, S. Ng, & Tiekink, 2012).

Spectroscopic Analysis and Material Science

  • FTIR Spectroscopy: Piperidine derivatives are studied for their CO2 absorption characteristics, which is important in fields like environmental science and materials research. These studies often involve spectroscopic techniques such as FTIR (Robinson, McCluskey, & Attalla, 2011).

Pharmaceutical and Chemical Development

  • Synthesis of Alkaloids: Piperidin-4-amines are used in the synthesis of alkaloids, showing their significance in pharmaceutical chemistry. They serve as key intermediates or reactants in the development of complex organic molecules (Csatayová et al., 2010).

Conformational Analysis in Organic Chemistry

  • Conformational Studies: These compounds are subjects of conformational analysis in organic chemistry, providing insights into the structural aspects of organic molecules, which is crucial in drug design and synthesis (Fomichev et al., 1988).

properties

IUPAC Name

(2R,4S)-2-[(4-chlorophenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-10-3-1-9(2-4-10)7-12-8-11(14)5-6-15-12/h1-4,11-12,15H,5-8,14H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVKWPSGJHWMGH-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1N)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@H]1N)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001193997
Record name 4-Piperidinamine, 2-[(4-chlorophenyl)methyl]-, (2R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-2-(4-chlorobenzyl)piperidin-4-amine

CAS RN

177707-18-5
Record name 4-Piperidinamine, 2-[(4-chlorophenyl)methyl]-, (2R-trans)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177707-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinamine, 2-[(4-chlorophenyl)methyl]-, (2R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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